![molecular formula C19H14F2N2O3 B1464063 N-(2,5-difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide CAS No. 303987-25-9](/img/structure/B1464063.png)
N-(2,5-difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Übersicht
Beschreibung
“N-(2,5-difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide” is a complex organic compound. It contains a pyrido[3,2,1-ij]quinoline core, which is a type of polycyclic aromatic compound with nitrogen atoms. The molecule also has a carboxamide group attached to the quinoline ring, and a difluorophenyl group attached to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrido[3,2,1-ij]quinoline core is a polycyclic structure with multiple rings, including a pyridine (a six-membered ring with one nitrogen atom) and a quinoline (a fused ring system containing a benzene ring and a pyridine ring). The presence of the carboxamide and difluorophenyl groups will also add to the complexity of the molecule .Chemical Reactions Analysis
As for the chemical reactions involving this compound, it’s hard to predict without more specific information. The reactivity of the compound would depend on various factors, including the electronic properties of the pyrido[3,2,1-ij]quinoline core and the substituents, the steric hindrance, and the solvent and conditions used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule. Without specific experimental data, it’s difficult to predict these properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Diuretic Activity
Research has demonstrated the synthesis of several quinoline derivatives with potent diuretic properties. For instance, Ukrainets et al. (2013) explored the diuretic activity of 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides, finding substantial increases in diuretic activity compared to their non-brominated analogs (Ukrainets, Golik, & Chernenok, 2013). This indicates the potential of such compounds for developing new diuretic agents.
Polymorphic Modifications and Biological Properties
Shishkina et al. (2018) discovered two polymorphic modifications of a quinoline derivative with strong diuretic properties, suggesting its use as a new hypertension remedy. The study detailed the structural differences between these polymorphs and their implications for biological activity (Shishkina et al., 2018).
Targeted Synthesis for Biological Applications
Further research by Ukrainets et al. (2018) into N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido-[3,2,1-ij]quinoline-6-carboxamides revealed their synthesis and the effects on urinary output. These compounds were shown to have a significant diuretic effect, surpassing that of hydrochlorothiazide in some cases, highlighting their potential as diuretic agents (Ukrainets, Sidorenko, Golik, Chernenok, Grinevich, & Davidenko, 2018).
Identification of TLR2-Agonistic Activity
Hu et al. (2018) identified dihydropyridine-quinolone carboxamides with Toll-like receptor 2 (TLR2) agonistic activity. This discovery presents a new direction for vaccine adjuvant development, showcasing the versatile applications of quinoline derivatives in immunotherapy (Hu, Banothu, Beesu, Gustafson, Brush, Trautman, Salyer, Pathakumari, & David, 2018).
Wirkmechanismus
The mechanism of action of this compound is not clear without additional context. If this compound is intended to be a drug or a biologically active molecule, its mechanism of action would depend on its target in the body. The pyrido[3,2,1-ij]quinoline core is present in several known bioactive compounds, so it’s possible that this compound could have similar targets .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,5-difluorophenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3/c20-11-6-7-13(21)14(9-11)22-18(25)15-17(24)12-5-1-3-10-4-2-8-23(16(10)12)19(15)26/h1,3,5-7,9,24H,2,4,8H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZXTTIFPGSTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=C(C=CC(=C4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



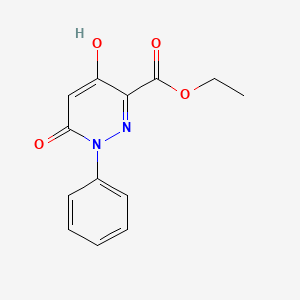
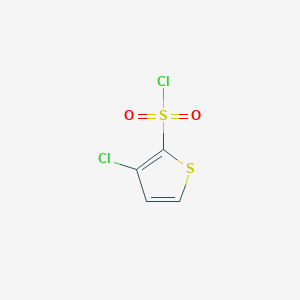
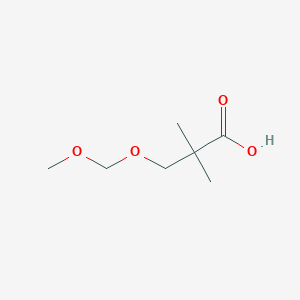
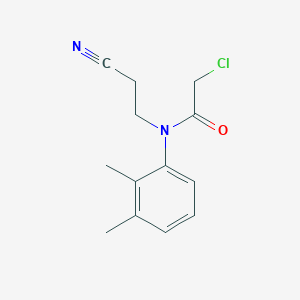
![5-Methyl-1h-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B1463986.png)
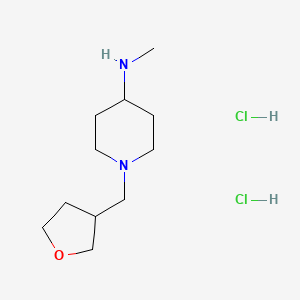

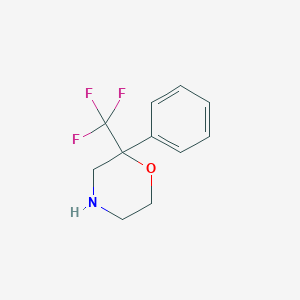
![8-Chloro-11-(1-methylpiperidin-4-yl)benzo[1,2]cyclohepta[2,4-b]pyridin-11-ol](/img/structure/B1463995.png)
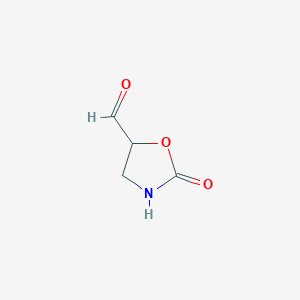


![2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide](/img/structure/B1464001.png)
![N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1464003.png)